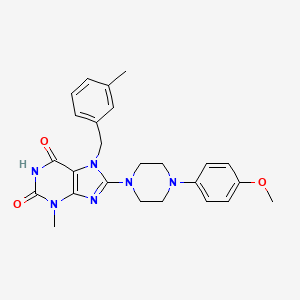

2-异丙基-4-(4-硝基苯基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成与表征

合成技术:2-异丙基-4-(4-硝基苯基)噻唑及类似化合物已通过各种技术合成。例如,曾振凡(2014年)详细介绍了通过对硝基苯乙酮和硫脲反应合成2-氨基-4-对硝基苯基噻唑,并通过正交实验进行了优化(Zeng, 2014)。W. Cunico等人(2007年)报道了一种相关噻唑烷-4-酮的一锅法合成方法,展示了一种多功能的合成噻唑衍生物的方法(Cunico et al., 2007)。

性质表征:研究集中在表征噻唑衍生物的物理和化学性质上。例如,Anna Wrona-Piotrowicz等人(2015年)研究了溶液和固态中羟基噻唑衍生物的荧光性质,展示了大的斯托克斯位移和分子内电荷转移特性(Wrona-Piotrowicz et al., 2015)。赵欣等人(2007年)使用含噻唑的二胺合成了新型聚酰亚胺,突出了该材料的优异溶解性和热稳定性,对工业应用至关重要(Zhao et al., 2007)。

生物和药物研究

抗菌和抗真菌性能:已对噻唑衍生物的抗菌和抗真菌活性进行了研究。例如,M. Altıntop等人(2014年)合成了噻唑基腙衍生物,并对其对利用酵母菌的抗真菌活性进行了评估,发现具有显著的抗真菌活性(Altıntop等人,2014年)。

在治疗神经退行性疾病中的潜力:S. Carradori等人(2018年)的研究探讨了4-(3-硝基苯基)噻唑-2-基腙衍生物作为单胺氧化酶B和乙酰胆碱酯酶的抑制剂,表明其在治疗帕金森病等神经退行性疾病中的潜力(Carradori et al., 2018)。

材料科学和化学

在缓蚀中的应用:已研究了噻唑衍生物作为缓蚀剂的应用。唐永明等人(2009年)对噻二唑衍生物进行了研究,包括带有硝基苯基的衍生物,在酸性环境中抑制铜腐蚀的有效性(Tang et al., 2009)。

非线性光学性质:C. S. Naveena等人(2012年)合成并评估了2,4-二取代-[1,3]-噻唑的非线性光学性质,有助于了解这些材料在潜在的电子和光子应用中的作用(Naveena et al., 2012)。

安全和危害

While specific safety and hazard information for “2-Isopropyl-4-(4-nitrophenyl)thiazole” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of molecular targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a manner that leads to various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 248306 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a variety of molecular and cellular changes .

Action Environment

属性

IUPAC Name |

4-(4-nitrophenyl)-2-propan-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8(2)12-13-11(7-17-12)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBJIEUPODKWMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)

![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)

![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2404602.png)

![1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2404606.png)

![2-Methoxy-4-methyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,5-triazine](/img/structure/B2404614.png)

![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)